molecular formula C15H14ClN5O2 B2506725 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876899-86-4

9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2506725
CAS No.: 876899-86-4
M. Wt: 331.76
InChI Key: CKEBCPLVNZYQGE-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H14ClN5O2 and its molecular weight is 331.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • New Purinediones Synthesis : A study outlined a method for synthesizing 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which are structurally related to 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (Šimo, Rybár, & Alföldi, 1995).
  • Heteroaromatization Studies : Research involving the synthesis of novel pyrano[2,3-d]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, which are related to the compound of interest, demonstrated potential antimicrobial activities (El-Agrody et al., 2001).

Crystal Structure Analysis

  • Molecular Structure Determination : A study on 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate provides insights into the crystal structure of compounds similar to this compound (Larson, Cottam, & Robins, 1989).

Purine Derivatives Isolation and Analysis

  • Isolation from Natural Sources : Research involving the isolation of purine and pyrimidine derivatives from natural sources like the South China Sea gorgonian Subergorgia suberosa provides a context for the study of similar compounds (Qi et al., 2008).

Synthesis of Derivatives and Analogues

  • Novel Derivatives Synthesis : Studies focusing on the synthesis of various derivatives and analogues of purine-6,8-diones, which are structurally related to the compound , contribute to the understanding of its potential applications in scientific research (Brown et al., 1977).

Future Directions

Future research on this compound could involve studying its synthesis, chemical properties, and potential biological activity. Given the biological activity of other pyrimidinedione derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c1-19-12-11(13(22)18-15(19)23)21-7-3-6-20(14(21)17-12)10-5-2-4-9(16)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEBCPLVNZYQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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